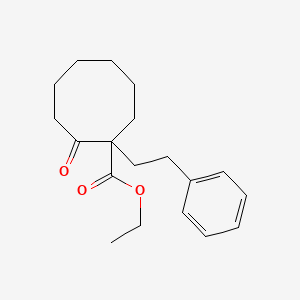
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate is a β-keto ester compound It is characterized by the presence of an ethyl ester group attached to a cyclooctane ring, which is further substituted with a 2-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate can be synthesized through a multi-step process. One common method involves the Michael addition reaction. In this reaction, cycloheptanone is used as a starting material, which undergoes a series of transformations to introduce the ethyl ester and 2-phenylethyl groups. The reaction conditions typically involve the use of a base such as potassium bis(1,2-benzenediolato)phenylsilicate to facilitate the addition reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the keto group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate involves its interaction with specific molecular targets. The β-keto ester group can participate in various biochemical reactions, potentially inhibiting or activating enzymes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxo-1-cyclooctanecarboxylate: Lacks the 2-phenylethyl group, making it less complex.
Ethyl 2-oxocyclopentanecarboxylate: Has a smaller ring structure, leading to different chemical properties.
Ethyl benzoylformate: Contains a benzoyl group instead of a cyclooctane ring.
Uniqueness
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate is unique due to its combination of a cyclooctane ring and a 2-phenylethyl group. This structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
52186-03-5 |
|---|---|
Formule moléculaire |
C19H26O3 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
ethyl 2-oxo-1-(2-phenylethyl)cyclooctane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-2-22-18(21)19(14-9-4-3-8-12-17(19)20)15-13-16-10-6-5-7-11-16/h5-7,10-11H,2-4,8-9,12-15H2,1H3 |
Clé InChI |
LFHWQJCOAQWRSZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCCCCC1=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


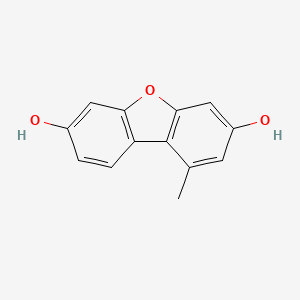

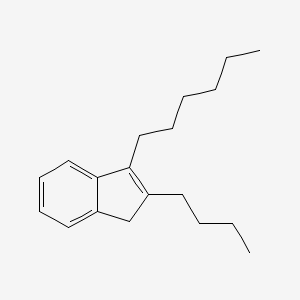
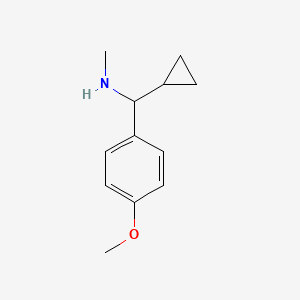
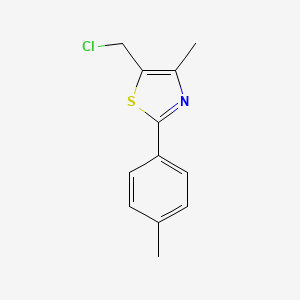
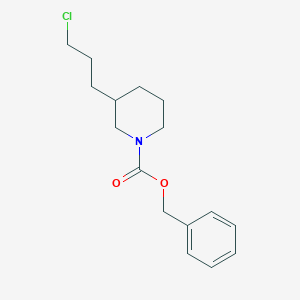


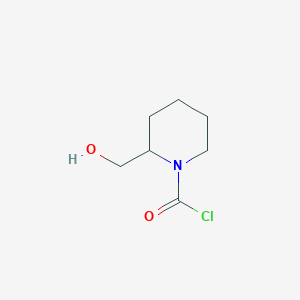


![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)
![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)

